3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one
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Overview
Description
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is a chemical compound with the molecular formula C9H14F3NO and a molecular weight of 209.21 g/mol It is a piperidinone derivative, characterized by the presence of a trifluoropropyl group and a methyl group attached to the piperidine ring
Preparation Methods
The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one typically involves the reaction of 3,3,3-trifluoropropylamine with 3-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one has several scientific research applications:
Biology: The compound’s derivatives may be studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to significant biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one can be compared with other piperidinone derivatives, such as:
1-(3,3,3-Trifluoropropyl)piperidin-4-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
3-Methyl-4-piperidone:
3,3,3-Trifluoropropylamine: A simpler compound that serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in the combination of the trifluoropropyl and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14F3NO |
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Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one |
InChI |
InChI=1S/C9H14F3NO/c1-7-6-13(4-2-8(7)14)5-3-9(10,11)12/h7H,2-6H2,1H3 |
InChI Key |
FEJNRWRZHOLTED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)CCC(F)(F)F |
Origin of Product |
United States |
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